3-(2-HYDROXYPHENYL)-3,4-DIHYDRO-2H-1,5,3LAMBDA~5~-BENZODIOXAPHOSPHEPIN-3-ONE
Description
3-(2-HYDROXYPHENYL)-3,4-DIHYDRO-2H-1,5,3LAMBDA~5~-BENZODIOXAPHOSPHEPIN-3-ONE is a complex organic compound that belongs to the class of benzodioxaphosphepin derivatives This compound is characterized by its unique structure, which includes a hydroxyphenyl group and a benzodioxaphosphepin ring system
Properties
IUPAC Name |
2-(3-oxo-2,4-dihydro-1,5,3λ5-benzodioxaphosphepin-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13O4P/c15-11-5-1-4-8-14(11)19(16)9-17-12-6-2-3-7-13(12)18-10-19/h1-8,15H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPAWEVPAKEBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC=C2OCP1(=O)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXYPHENYL)-3,4-DIHYDRO-2H-1,5,3LAMBDA~5~-BENZODIOXAPHOSPHEPIN-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyphenyl compounds with appropriate phosphorous reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(2-HYDROXYPHENYL)-3,4-DIHYDRO-2H-1,5,3LAMBDA~5~-BENZODIOXAPHOSPHEPIN-3-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-(2-HYDROXYPHENYL)-3,4-DIHYDRO-2H-1,5,3LAMBDA~5~-BENZODIOXAPHOSPHEPIN-3-ONE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-HYDROXYPHENYL)-3,4-DIHYDRO-2H-1,5,3LAMBDA~5~-BENZODIOXAPHOSPHEPIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyphenyl)propionic acid: A phenyl propionic acid derivative with similar structural features.
2-(2-Hydroxyphenyl)benzothiazole: Known for its fluorescence properties and applications in imaging.
Uniqueness
3-(2-HYDROXYPHENYL)-3,4-DIHYDRO-2H-1,5,3LAMBDA~5~-BENZODIOXAPHOSPHEPIN-3-ONE is unique due to its benzodioxaphosphepin ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
